(E)-tert-Butyl 3-(4-formylphenyl)acrylate chemical properties
(E)-tert-Butyl 3-(4-formylphenyl)acrylate chemical properties
An In-depth Technical Guide to (E)-tert-Butyl 3-(4-formylphenyl)acrylate
Introduction: A Bifunctional Scaffold for Advanced Synthesis
(E)-tert-Butyl 3-(4-formylphenyl)acrylate, identified by CAS Numbers 144374-53-8 and 208036-26-4, is a highly versatile organic compound that serves as a pivotal building block in modern chemical research.[1][2] Its structure is a compelling marriage of distinct chemical functionalities: an α,β-unsaturated ester, a sterically demanding tert-butyl group, and a reactive para-substituted benzaldehyde. This unique combination makes it an invaluable intermediate for researchers, scientists, and drug development professionals.
The molecule's backbone is an acrylate moiety, with the "(E)" designation confirming a trans configuration across the carbon-carbon double bond, a critical stereochemical feature that dictates its reactivity and the geometry of its downstream products.[3] The presence of both a polymerizable vinyl group and a versatile aldehyde "handle" within a single conjugated system allows for the strategic design of complex polymers, advanced materials, and novel therapeutic agents.[1][3] This guide provides an in-depth exploration of its synthesis, properties, and reactivity, offering field-proven insights for its application.
Core Chemical and Physical Properties
A foundational understanding of the physicochemical properties of (E)-tert-Butyl 3-(4-formylphenyl)acrylate is essential for its effective handling, reaction design, and purification.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₆O₃ | [1][2] |
| Molecular Weight | 232.28 g/mol | [2] |
| CAS Number | 144374-53-8 / 208036-26-4 | [1][2] |
| Appearance | White to off-white solid | |
| Boiling Point (Predicted) | 354.0 ± 25.0 °C | [4] |
| Density (Predicted) | 1.097 ± 0.06 g/cm³ | [4] |
| Polar Surface Area (PSA) | 43.37 Ų | [1] |
The moderate Polar Surface Area (PSA) suggests the potential for reasonable permeability across biological membranes, a key consideration in medicinal chemistry applications.[1]
Strategic Synthesis: Pathways to a Bifunctional Intermediate
The synthesis of (E)-tert-Butyl 3-(4-formylphenyl)acrylate is most effectively achieved through palladium-catalyzed cross-coupling reactions, which offer exceptional control over the crucial (E)-stereochemistry. The Wittig reaction and its variants also present viable, stereoselective alternatives.
The Mizoroki-Heck Reaction: A Preferred Strategy
The Mizoroki-Heck reaction is the premier method for synthesizing this compound, prized for its high stereoselectivity and broad functional group tolerance.[3][5] The reaction couples an aryl halide, such as 4-bromobenzaldehyde, with tert-butyl acrylate.
Causality of Experimental Design: The choice of a palladium catalyst, typically Pd(OAc)₂, is foundational, as it efficiently cycles between Pd(0) and Pd(II) oxidation states to facilitate the carbon-carbon bond formation.[5][6] A phosphine ligand (e.g., P(o-Tolyl)₃) is employed to stabilize the palladium catalyst and modulate its reactivity.[7] A hindered organic base, like triethylamine (TEA), is essential to neutralize the hydrohalic acid generated during the reaction, driving the catalytic cycle forward and regenerating the active Pd(0) species.[5][6] The reaction inherently favors the formation of the thermodynamically more stable (E)-isomer.[6][8]
Caption: Catalytic cycle of the Mizoroki-Heck Reaction.
Experimental Protocol: Mizoroki-Heck Synthesis
-
To a dry, nitrogen-purged reaction vessel, add 4-bromobenzaldehyde (1.0 equiv.), palladium(II) acetate (0.02 equiv.), and tri(o-tolyl)phosphine (0.04 equiv.).
-
Add anhydrous acetonitrile as the solvent, followed by triethylamine (1.5 equiv.).
-
Add tert-butyl acrylate (1.2 equiv.) to the mixture.
-
Degas the mixture by bubbling nitrogen through it for 15 minutes.
-
Heat the reaction mixture to reflux (approx. 82°C) and monitor by TLC or LC-MS until the starting material is consumed (typically 4-6 hours).[7]
-
Cool the mixture to room temperature and filter through a pad of celite to remove the palladium catalyst.[7]
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting residue by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure (E)-product.[9]
The Wittig Reaction: A Classic Alternative
The Wittig reaction provides another robust route by reacting an aldehyde with a phosphorus ylide.[10] For this target molecule, one would react terephthalaldehyde (4-formylbenzaldehyde) with a stabilized ylide, such as (tert-butoxycarbonylmethylene)triphenylphosphorane.
Causality of Experimental Design: The key to the high (E)-selectivity of this reaction lies in the use of a "stabilized" ylide.[11] The electron-withdrawing ester group adjacent to the carbanion delocalizes the negative charge, making the ylide less reactive and more stable. This stability allows the reaction intermediates to equilibrate to the more thermodynamically favored anti-oxaphosphetane, which subsequently collapses to form the (E)-alkene and triphenylphosphine oxide.[12]
Caption: Mechanism of the (E)-selective Wittig Reaction.
Spectroscopic and Analytical Characterization
Rigorous characterization is paramount to confirm the structure and purity of the synthesized compound. The data below are representative of what is expected for (E)-tert-Butyl 3-(4-formylphenyl)acrylate, based on analysis of structurally similar compounds.[13][14]
| Technique | Feature | Expected Chemical Shift / Value | Rationale |
| ¹H NMR | Aldehyde H | δ ≈ 9.9-10.1 ppm (s, 1H) | Deshielded proton of the formyl group. |
| Aromatic H | δ ≈ 7.9 ppm (d, 2H) & 7.7 ppm (d, 2H) | AA'BB' system of a para-substituted aromatic ring. | |
| Vinylic H (α to C=O) | δ ≈ 6.5 ppm (d, 1H, J ≈ 16 Hz) | Trans coupling to the other vinylic proton. | |
| Vinylic H (β to C=O) | δ ≈ 7.7 ppm (d, 1H, J ≈ 16 Hz) | Trans coupling; deshielded by the aromatic ring. | |
| tert-Butyl H | δ ≈ 1.5 ppm (s, 9H) | Nine equivalent protons of the tert-butyl group. | |
| ¹³C NMR | Aldehyde C=O | δ ≈ 191 ppm | Carbonyl carbon of the aldehyde. |
| Ester C=O | δ ≈ 166 ppm | Carbonyl carbon of the tert-butyl ester. | |
| Vinylic & Aromatic C | δ ≈ 118-145 ppm | Multiple signals for the sp² carbons. | |
| tert-Butyl Quaternary C | δ ≈ 81 ppm | Quaternary carbon of the tert-butyl group. | |
| tert-Butyl Methyl C | δ ≈ 28 ppm | Methyl carbons of the tert-butyl group. | |
| FT-IR | C=O Stretch (Aldehyde) | ν ≈ 1700 cm⁻¹ | Strong absorption from the aldehyde carbonyl. |
| C=O Stretch (Ester) | ν ≈ 1715 cm⁻¹ | Strong absorption from the conjugated ester carbonyl. | |
| C=C Stretch (Alkene) | ν ≈ 1640 cm⁻¹ | Absorption from the acrylate double bond. | |
| C-H Out-of-Plane Bend | ν ≈ 980 cm⁻¹ | Characteristic band for a trans-disubstituted alkene. | |
| Mass Spec. | Molecular Ion [M]⁺ | m/z = 232.11 | Corresponds to the molecular formula C₁₄H₁₆O₃.[1] |
| Major Fragment | m/z = 176 | Loss of isobutylene (56 Da) from the tert-butyl ester. | |
| Major Fragment | m/z = 175 | Loss of the tert-butyl radical (57 Da). |
Chemical Reactivity and Synthetic Utility
The synthetic power of (E)-tert-Butyl 3-(4-formylphenyl)acrylate stems from the distinct and addressable reactivity of its functional groups.[1] This allows for sequential or orthogonal chemical transformations.
Caption: Key reactive sites of the title compound.
-
The Aldehyde Group: This is a versatile electrophilic center. It readily undergoes:
-
Nucleophilic Addition/Reduction: Reduction with agents like sodium borohydride converts the aldehyde to a primary alcohol (hydroxymethyl group).
-
Oxidation: Mild oxidation yields the corresponding carboxylic acid.
-
Condensation Reactions: Reaction with primary amines forms imines, providing a gateway to further functionalization or bioconjugation.[1][3]
-
-
The Acrylate Moiety: The electron-withdrawing nature of the ester polarizes the double bond, making it a classic Michael acceptor.
-
Conjugate (Michael) Addition: A wide range of nucleophiles (e.g., thiols, amines, carbanions) will add to the β-carbon, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[3]
-
Polymerization: The vinyl group can participate in radical polymerization, allowing the molecule to be incorporated as a monomer into polymer chains. This introduces reactive aldehyde pendants into the resulting material.[15][16]
-
-
The tert-Butyl Ester: This group is relatively stable to basic and nucleophilic conditions due to steric hindrance.[16] However, it serves as an excellent protecting group for the carboxylic acid, as it can be selectively and cleanly cleaved under specific acidic conditions (e.g., using trifluoroacetic acid, TFA) to unmask the acrylic acid functionality.[17]
Applications in Drug Development and Materials Science
The dual functionality of (E)-tert-Butyl 3-(4-formylphenyl)acrylate makes it a high-value precursor in several advanced fields.
-
Drug Discovery: The aryl acrylate scaffold is a privileged structure found in numerous bioactive compounds.[3][18] This molecule can serve as a starting point for the synthesis of complex drug candidates. The acrylate can function as a covalent warhead for targeted inhibitors, while the aldehyde can be used as an anchor point for linking to other pharmacophores or for conjugation to carrier molecules.
-
Polymer and Materials Science: As a functional monomer, it is used to synthesize specialty polymers. The bulky tert-butyl group imparts properties like hardness, hydrophobicity, and weatherability to the polymer backbone.[15][16] The pendant aldehyde groups can be used for post-polymerization modification, such as cross-linking the material or grafting other molecules onto the polymer surface.
Conclusion
(E)-tert-Butyl 3-(4-formylphenyl)acrylate is more than a simple chemical; it is a strategic synthetic tool. Its well-defined stereochemistry, coupled with orthogonally reactive functional groups, provides researchers with a reliable and versatile platform for innovation. From the controlled synthesis of complex pharmaceuticals to the design of functional polymers, a thorough understanding of its chemical properties, as outlined in this guide, is the key to unlocking its full potential.
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